molecular formula C9H16N4 B13590410 1-((1-Methyl-1h-imidazol-5-yl)methyl)piperazine

1-((1-Methyl-1h-imidazol-5-yl)methyl)piperazine

Cat. No.: B13590410
M. Wt: 180.25 g/mol
InChI Key: LGPOTSLRFMMZFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-Methyl-1h-imidazol-5-yl)methyl)piperazine is a compound that features both an imidazole and a piperazine ring Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms, while piperazine is a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1-((1-Methyl-1h-imidazol-5-yl)methyl)piperazine can be synthesized through a multi-step process. One common method involves the reaction of 1-methyl-1H-imidazole with formaldehyde and piperazine under basic conditions. The reaction typically proceeds as follows:

    Formation of 1-methyl-1H-imidazole: This can be achieved by reacting glyoxal with ammonia.

    Reaction with Formaldehyde: The 1-methyl-1H-imidazole is then reacted with formaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide to form the intermediate.

    Cyclization with Piperazine: The intermediate is then reacted with piperazine to form the final product.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-((1-Methyl-1h-imidazol-5-yl)methyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Both the imidazole and piperazine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or piperazine rings.

Scientific Research Applications

1-((1-Methyl-1h-imidazol-5-yl)methyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-((1-Methyl-1h-imidazol-5-yl)methyl)piperazine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions and influencing enzymatic activity. The piperazine ring can interact with receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

1-((1-Methyl-1h-imidazol-5-yl)methyl)piperazine can be compared with other similar compounds, such as:

    1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine: This compound has a similar structure but with a different position of the imidazole ring.

    2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: This compound contains an imidazole ring and is studied for its anti-tubercular activity.

    1-methyl-1H-imidazole-5-methanol: This compound is used in organic synthesis and has similar reactivity to this compound.

The uniqueness of this compound lies in its specific combination of imidazole and piperazine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

1-[(3-methylimidazol-4-yl)methyl]piperazine

InChI

InChI=1S/C9H16N4/c1-12-8-11-6-9(12)7-13-4-2-10-3-5-13/h6,8,10H,2-5,7H2,1H3

InChI Key

LGPOTSLRFMMZFH-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1CN2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.